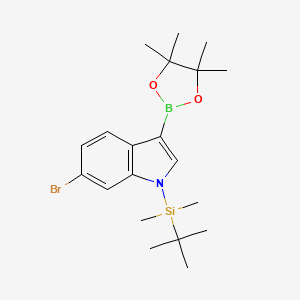
Ethyl 6-(aminomethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for Ethyl 6-(aminomethyl)picolinate is 1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6-(aminomethyl)picolinate is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Gas-Phase Decomposition Studies
Theoretical studies of the thermolysis of α-amino acid ethyl esters, including ethyl picolinate and ethyl 1-methylpipecolinate, were carried out to understand their decomposition mechanisms in the gas phase. These studies, conducted using ab initio theoretical methods, revealed that the decomposition involves a two-step process: formation of a neutral amino acid intermediate followed by rapid decarboxylation. This research provides insight into the gas-phase behavior of compounds related to ethyl 6-(aminomethyl)picolinate, highlighting the role of cyclic transition states in the decomposition process (Notario et al., 2003).
Chemical Synthesis and Purification
Research into the purification of chemical compounds has shown the utility of ethyl 6-(aminomethyl)picolinate derivatives. For instance, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for the synthesis of biologically active compounds, demonstrates the compound's relevance in chemical synthesis. This process involved three simple steps starting from 2-picoliniacid, resulting in a significant yield of the target product (Xiong et al., 2019). Furthermore, the application of nonporous adaptive crystals (NACs) of pillararenes for the purification of 2,6-Lutidine, by selectively adsorbing impurities, indirectly relates to the manipulation and purification processes relevant for derivatives of ethyl 6-(aminomethyl)picolinate (Wang et al., 2022).
Coordination Chemistry and Complex Formation
Studies on alkali metallated picoline complexes, which are synthetically important for introducing a picolyl scaffold into molecular constructions, show the diverse ligand-metal bonding possibilities. These research findings are relevant for understanding the coordination chemistry of compounds similar to ethyl 6-(aminomethyl)picolinate and their potential applications in synthesizing complex molecular structures (Kennedy et al., 2014).
Signal Enhancement in Mass Spectrometry
The picolinamidination of amino groups in peptides, using ethyl picolinimidate tetrafluoroborate derived from picolinamide, has shown significant MALDI signal enhancement. This modification technique, which enhances the signal of peptides in mass spectrometry by 20-35-fold, illustrates the potential applications of ethyl 6-(aminomethyl)picolinate derivatives in improving analytical methodologies (Kim et al., 2008).
properties
IUPAC Name |
ethyl 6-(aminomethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOZFWRWQZFCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670484 |
Source


|
| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(aminomethyl)picolinate | |
CAS RN |
104086-21-7 |
Source


|
| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)




![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
